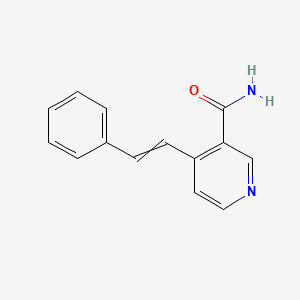

4-Styryl-nicotinamide

Description

Significance of the Nicotinamide (B372718) Moiety in Bioactive Compounds

The nicotinamide scaffold is a cornerstone in the architecture of numerous bioactive compounds. It is the active component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for redox reactions in all living cells. selleckchem.comfrontiersin.org Beyond its role as a vitamin, nicotinamide is an inhibitor of sirtuins, a class of enzymes involved in cellular regulation. selleckchem.com This inherent bioactivity makes the nicotinamide moiety a valuable component in the design of new therapeutic agents. ontosight.aiontosight.ai Researchers have explored nicotinamide derivatives for a range of potential applications, including their anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiontosight.ai The ability of nicotinamide-based complexes to interact with enzymes and DNA has also been a subject of investigation. researchgate.net

Chemical Modification Strategies for Nicotinamide Scaffolds

The versatility of the nicotinamide structure lends itself to various chemical modifications aimed at enhancing or altering its properties. These strategies are often employed to improve bioavailability, target specificity, or therapeutic efficacy. Common modification approaches include:

Prodrug Development: Converting nicotinamide into prodrug forms, such as esterified derivatives, can increase its resistance to enzymatic degradation. mdpi.com

Conjugation with Stabilizing Agents: Attaching nicotinamide to molecules like polyethylene (B3416737) glycol (PEGylation) can improve its solubility and extend its functional half-life. mdpi.com

Structural Modifications: Alterations to the nicotinamide ring or its substituents can modulate its biological activity. For instance, introducing different functional groups can influence the compound's reactivity and interaction with biological targets. ontosight.ai One common strategy involves modifications at the C5′-hydroxy group of the ribose in nicotinamide riboside, yielding various conjugates. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-(2-phenylethenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17) |

InChI Key |

NJYVZKYKDVQUAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Styryl Nicotinamide and Analogues

Precursor Synthesis and Reagents

The successful synthesis of 4-Styryl-nicotinamide is fundamentally dependent on the preparation and availability of suitable precursor molecules. These include functionalized nicotinamide (B372718) building blocks ready for coupling and appropriately substituted styrene (B11656) derivatives.

Preparation of Nicotinamide Building Blocks

Nicotinamide, a member of the vitamin B3 family, serves as the foundational structure. For its use in cross-coupling reactions to form this compound, it must be functionalized at the 4-position with a group amenable to these reactions, typically a halide.

The synthesis of such nicotinamide building blocks can be approached in several ways. One common industrial method for nicotinamide production involves the hydrolysis of 3-cyanopyridine. google.com Modifications of this process can be used to introduce substituents. A patented method for preparing 4-aryl-nicotinamide derivatives, for instance, starts with the formation of 1-carbamoylmethyl-pyridinium chloride, which undergoes a series of transformations to build a substituted pyridine (B92270) ring that is later converted to the nicotinamide. google.com Another approach involves starting with substituted pyridines, such as 2-chloropyridine-3-carboxylic acid derivatives, which can be manipulated through various steps to yield functionalized nicotinamides. chemicalbook.com These methods provide a versatile platform for creating nicotinamide precursors bearing a leaving group, such as a bromine or iodine atom, at the 4-position, priming them for subsequent palladium-catalyzed coupling reactions.

Synthesis of Styrene Derivatives for Functionalization

The "styryl" portion of the target molecule is derived from styrene or its derivatives. The synthesis of functionalized styrenes is a well-developed field in organic chemistry, offering multiple pathways to obtain the necessary reagents for coupling with the nicotinamide core.

Traditional methods for preparing styrenes include the dehydration of alcohols and carbonyl olefination. nih.govacs.org However, modern cross-coupling strategies are now more prevalent due to their efficiency and functional group tolerance. nih.govacs.org Notable methods include:

Rhodium-catalyzed C-H Vinylation : This method allows for the direct vinylation of an aromatic C-H bond using an inexpensive vinyl source like vinyl acetate, catalyzed by a Rh(III) complex. nih.govacs.org

Hiyama Coupling : A nickel-catalyzed version of the Hiyama coupling enables the reaction of aryl halides with vinyltrimethoxysilane, a stable and non-toxic vinyl donor, to produce a wide range of styrene derivatives. organic-chemistry.org

Isomerization-Coupling Sequences : A one-pot method involves the B(C6F5)3-catalyzed isomerization of readily available allyl silanes, followed by a Hiyama coupling to generate styrene derivatives. acs.org

Suzuki-Miyaura Coupling : Styrenes can also be synthesized via palladium-catalyzed Suzuki-Miyaura coupling, for example, by reacting aryl ketone derivatives with potassium vinyltrifluoroborate. researchgate.net

These varied methods allow for the preparation of a diverse library of styrene derivatives, including those with various substituents on the phenyl ring, which can then be used to synthesize a range of this compound analogues.

Direct Synthetic Routes to this compound

The key step in synthesizing this compound is the formation of the C-C bond linking the pyridine and styrene fragments. Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation, offering high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts excel at forging carbon-carbon bonds between sp²-hybridized centers, as is required for joining a nicotinamide ring and a styrene molecule. The two most prominent strategies for this purpose are the Heck reaction and the Suzuki-Miyaura coupling.

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, this reaction would involve coupling a 4-halonicotinamide with styrene.

The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halonicotinamide to form a Pd(II) complex. numberanalytics.comlibretexts.org

Migratory Insertion : The styrene molecule coordinates to the palladium center and then inserts into the Pd-C bond. numberanalytics.com

β-Hydride Elimination : A hydrogen atom from the ethyl bridge is eliminated, forming the styryl double bond and a palladium-hydride species. numberanalytics.com

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

While highly effective, the reaction conditions must be carefully optimized. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (often phosphines), base, and solvent all play a crucial role in the reaction's success and selectivity. organic-chemistry.orgmdpi.com For example, the use of ionic liquids as the solvent can sometimes circumvent the need for expensive phosphine (B1218219) ligands. wikipedia.org A potential side reaction is the "reductive Heck," where the intermediate undergoes conjugate addition instead of β-hydride elimination, which must be suppressed through careful control of reaction parameters. mdpi.com

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate | Methanol | Not specified | wikipedia.org |

| Aryl Bromide | Electron-Rich Olefin | Pd(OAc)₂ / Ligand | Various | Various | Varies | organic-chemistry.org |

| Aryl Chloride | Styrene | Palladacycle Phosphine Ylide Complex | Not specified | Not specified | Good | organic-chemistry.org |

The Suzuki-Miyaura coupling is another cornerstone of modern synthetic chemistry and provides a robust alternative for synthesizing this compound. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide. For the target molecule, this could be achieved in two ways:

Coupling of a 4-halonicotinamide with a styrylboronic acid or ester.

Coupling of a 4-(boronic acid/ester)-nicotinamide with a vinyl halide (like bromostyrene).

The catalytic cycle for the Suzuki-Miyaura coupling also proceeds via oxidative addition, followed by transmetalation and reductive elimination. libretexts.org In the transmetalation step, the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. The subsequent reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and high tolerance of various functional groups, making it exceptionally versatile. beilstein-journals.org A wide array of palladium catalysts, including highly stable and active palladacycles, have been developed for this purpose. libretexts.org The synthesis of styryl-substituted heterocycles using this method is well-documented; for example, 4-styryl-pyrazoles have been efficiently prepared by coupling a bromo-pyrazole with a styrylboronic acid using a modern palladium precatalyst (XPhos Pd G2), demonstrating the applicability of this strategy to similar systems. rsc.org

| Halide Component | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 41-92% | scielo.org.mx |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos Pd G2 | Not specified | Not specified | Efficient | rsc.org |

| Aryl Halides | Arylboronic acids | Pd/PANI | KOH | 1,4-Dioxane/H₂O | Good | beilstein-journals.org |

Sonogashira Coupling and Subsequent Reductions

The Sonogashira reaction is a robust and widely utilized cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt as a co-catalyst, and proceeds in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

The synthesis of a this compound precursor via this method would involve the coupling of a 4-halonicotinate derivative (e.g., methyl 4-chloronicotinate or methyl 4-bromonicotinate) with phenylacetylene (B144264). The reaction creates a 4-(phenylethynyl)nicotinate intermediate.

Catalytic Cycle Overview:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the halonicotinate). libretexts.org

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne (phenylacetylene) to form a copper(I) acetylide. wikipedia.org

Transmetallation : The copper acetylide transfers the acetylenic group to the palladium complex.

Reductive Elimination : The final product, the 4-(phenylethynyl)nicotinate, is formed, and the Pd(0) catalyst is regenerated. libretexts.org

Following the coupling reaction, the resulting alkyne must be reduced to form the styryl moiety's characteristic trans-alkene. This reduction can be achieved through various methods, such as catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst for syn-addition to form a cis-alkene, followed by isomerization) or chemical reduction methods that favor the formation of the more stable trans-isomer. Subsequent ammonolysis or amidation of the methyl ester group would then yield the final this compound. nih.gov

| Reaction Step | Reactants | Catalysts/Reagents | Product |

| Sonogashira Coupling | Methyl 4-halonicotinate, Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Methyl 4-(phenylethynyl)nicotinate |

| Reduction | Methyl 4-(phenylethynyl)nicotinate | H₂, Reduction catalyst (e.g., Lindlar's catalyst, Na/NH₃) | Methyl 4-styrylnicotinate |

| Ammonolysis | Methyl 4-styrylnicotinate | NH₃, MeOH | This compound |

Condensation Reactions Involving Aldehydes and Methyl Nicotinates

Condensation reactions provide a more direct route to the styryl linkage. This approach typically involves the reaction of 4-methylnicotinic acid or its ester, methyl 4-methylnicotinate, with an aromatic aldehyde, such as benzaldehyde (B42025). The reaction is generally base-catalyzed and proceeds via an aldol-type condensation mechanism, followed by dehydration to yield the styryl double bond.

The key to this synthesis is the activation of the methyl group at the 4-position of the pyridine ring, making its protons acidic enough to be removed by a base. This generates a carbanion that can then act as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily eliminates a molecule of water to form the conjugated π-system of the styryl group.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| Methyl 4-methylnicotinate | Benzaldehyde | Base (e.g., Sodium ethoxide), Heat | Methyl 4-styrylnicotinate |

| 4-Methylnicotinic acid | Benzaldehyde | Acetic anhydride, Heat | 4-Styryl-nicotinic acid |

Alternative Organometallic Approaches

Beyond the Sonogashira coupling, other organometallic reactions can be employed to construct the C4-styryl bond.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a 4-halonicotinate (e.g., methyl 4-bromonicotinate) with styrene. This method directly forms the styryl C=C double bond.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organohalide using a palladium catalyst. The synthesis could be approached in two ways:

Reacting a 4-halonicotinate with styrylboronic acid or one of its esters.

Reacting a 4-nicotinate-boronic acid derivative with a vinyl halide like β-bromostyrene.

Stille Coupling : This reaction couples an organotin compound with an organohalide, catalyzed by palladium. A potential route would involve the reaction between a 4-halonicotinate and a styryltin reagent (e.g., (E)-tributyl(styryl)stannane).

These alternative methods offer flexibility in the choice of starting materials and reaction conditions, which can be advantageous depending on the availability of precursors and the desired complexity of the final molecule. up.ac.za

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at either the nicotinamide ring or the styryl moiety.

Modifications of the Nicotinamide Ring

The nicotinamide portion of the molecule offers several sites for chemical modification. mdpi.com The amide group is a primary target for derivatization. Standard organic transformations can convert the amide into other functional groups. For instance, hydrolysis under acidic or basic conditions would yield the corresponding 4-styryl-nicotinic acid. Esterification of this acid would provide various alkyl or aryl esters. Furthermore, the amide nitrogen can be alkylated, or the primary amide can be replaced with secondary or tertiary amides through coupling reactions between 4-styryl-nicotinic acid and primary or secondary amines. researchgate.net

Isosteric replacements within the pyridine ring itself can lead to analogues with altered electronic properties and geometries. nih.gov For example, replacing the ring nitrogen with carbon would yield a phenylacetamide derivative, while introducing a second nitrogen atom could create pyrimidine (B1678525) or pyrazine (B50134) analogues.

Derivatization of the Styryl Moiety

The styryl group provides a versatile scaffold for introducing a wide array of substituents. The primary site for modification is the phenyl ring.

The electronic and steric properties of this compound analogues can be fine-tuned by introducing various substituents onto the phenyl ring of the styryl moiety. This is typically achieved by using a substituted benzaldehyde in condensation reactions or a substituted phenylacetylene in Sonogashira couplings.

Studies on related styryl compounds, such as phenyl styryl ketones and styrylquinolines, have shown that substituents significantly influence the molecule's electronic structure and reactivity. niscpr.res.inresearchgate.net Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density in the phenyl ring and the conjugated system. libretexts.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density. libretexts.orgmdpi.com

These electronic perturbations can affect reaction yields, the stability of intermediates, and the spectroscopic properties of the final compounds. niscpr.res.innih.gov For example, the presence of electron-donating groups on the styryl moiety has been found in some systems to reduce the quantum yield of photocyclization reactions. researchgate.net The position of the substituent (ortho, meta, or para) also plays a critical role due to the interplay of inductive and resonance effects. rsc.org

The following table summarizes the synthesis of various substituted this compound analogues, illustrating the versatility of the synthetic methods.

| Phenyl Substituent | Synthetic Method Used | Substituted Precursor | Expected Property Change |

| 4-Methoxy (-OCH₃) | Condensation | 4-Methoxybenzaldehyde | Increased electron density |

| 4-Nitro (-NO₂) | Sonogashira Coupling | 1-Ethynyl-4-nitrobenzene | Decreased electron density |

| 4-Chloro (-Cl) | Heck Coupling | 4-Chlorostyrene | Electron-withdrawing (inductive), weak donating (resonance) |

| 3,4-Dimethoxy | Condensation | 3,4-Dimethoxybenzaldehyde | Strong increase in electron density |

| 4-Cyano (-CN) | Suzuki Coupling | (4-Cyanophenyl)boronic acid (coupled with a 4-vinylnicotinamide derivative) | Strong decrease in electron density |

Variation of the Alkene Linker

The ethylene (B1197577) bridge in styryl-based compounds is a critical determinant of their conformational properties and biological interactions. Synthetic methodologies have been developed to introduce variations in this linker to fine-tune the molecule's characteristics.

One common approach involves replacing the standard ethylene linker with more complex moieties. For instance, bisubstrate inhibitors of Nicotinamide N-methyltransferase (NNMT) have been designed where the linker between a nicotinamide analogue and an adenosine (B11128) moiety is systematically extended. researchgate.net While not a direct modification of the styryl alkene, this principle of linker alteration is central to creating analogues with tailored properties. For example, extending a linker by an additional carbon atom has been guided by the crystal structure of the target enzyme to optimize binding. researchgate.net

Another strategy involves creating analogues where the alkene is part of a more complex system. For example, the synthesis of 5-styryl-1,3,4-oxadiazole derivatives involves the cyclocondensation of sulfonylacetic acid hydrazides with substituted cinnamic acid, effectively incorporating the styryl motif into a heterocyclic ring system. mdpi.com This demonstrates how the "linker" can be integrated into a larger, more rigid framework.

The synthesis of propargyl-linked bisubstrate analogues represents a significant variation, replacing the alkene with an alkyne (propargyl) group. This modification has been used to create potent inhibitors, indicating that substituting the C=C double bond with a C≡C triple bond is a viable strategy for producing functionally distinct analogues. researchgate.net

Stereoselective Synthesis of E/Z Isomers

The geometry of the alkene linker, either E (trans) or Z (cis), significantly influences the molecular shape and properties of this compound. Consequently, methods for the stereoselective synthesis of these isomers are of great importance.

The Wittig reaction is a cornerstone for alkene synthesis and offers a degree of stereochemical control. masterorganicchemistry.comlibretexts.org The reaction involves an aldehyde or ketone and a phosphorus ylide. The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., those with alkyl substituents) typically react kinetically to form a syn-oxaphosphetane intermediate, which rapidly decomposes to yield the (Z)-alkene as the major product. adichemistry.com

Stabilized ylides (e.g., those with electron-withdrawing groups like esters) react under thermodynamic control. The initial addition is reversible, allowing equilibration to the more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. organic-chemistry.orgadichemistry.com

Another powerful method for controlling stereochemistry is photoinduced E–Z isomerization . chinesechemsoc.org Irradiation with UV light can convert the thermodynamically more stable E-isomer into the Z-isomer. This process has been demonstrated for 4-styrylpyridine (B85998) derivatives within the pores of metal-organic frameworks (MOFs). chinesechemsoc.orgchinesechemsoc.org The confined space within the MOF pores facilitates the E-to-Z isomerization upon UV irradiation (e.g., at 365 nm), and the resulting Z-isomer can be isolated after dissolving the framework. chinesechemsoc.org The conversion can be monitored by ¹H NMR, with the coupling constant of the alkene protons changing from ~16 Hz for the trans configuration to ~12 Hz for the cis configuration. chinesechemsoc.org

The stereochemical outcome of condensation reactions can also be controlled by adjusting reaction conditions. For the synthesis of nitro-alkenes, changing the solvent and temperature allows for the selective formation of either the (E)- or (Z)-isomer from the same set of starting materials (an aliphatic aldehyde and a nitroalkane). organic-chemistry.org For example, performing the reaction in toluene (B28343) at reflux favors the (E)-isomer, while using dichloromethane (B109758) at room temperature yields the (Z)-isomer. organic-chemistry.org

Table 1: Stereoselectivity in Wittig Reactions

| Ylide Type | Substituent (R) | Reaction Control | Predominant Isomer | Reference |

|---|---|---|---|---|

| Non-stabilized | Alkyl | Kinetic | (Z)-alkene | organic-chemistry.org |

| Stabilized | -COOR, -CN | Thermodynamic | (E)-alkene | organic-chemistry.org |

Optimization of Reaction Conditions and Yield

The efficiency and success of synthesizing this compound and its analogues hinge on the careful optimization of reaction parameters. This includes the choice of solvent, temperature, and the catalytic system.

Solvent Effects and Temperature Control

Solvent selection is critical as it can influence reactant solubility, reaction rates, and even stereoselectivity. In palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, polar aprotic solvents such as DMF, or solvent systems containing water, are often employed for reactions involving hydrophilic substrates like unprotected nucleosides. nih.gov For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) and dichloromethane. scielo.br

Temperature is another key variable. While many coupling reactions are conducted at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate nih.gov, optimization studies often reveal a more nuanced picture. For instance, in the synthesis of certain nitroalkenes, performing the reaction at room temperature in dichloromethane favored the Z-isomer, whereas refluxing in toluene produced the E-isomer. organic-chemistry.org In other cases, lower temperatures (e.g., 0 °C) can lead to a decrease in both conversion and selectivity. scielo.br The Suzuki-Miyaura cross-coupling of primary amides has been successfully achieved at room temperature using specific palladium precatalysts, highlighting the progress in developing milder reaction conditions. organic-chemistry.org

Table 2: Effect of Solvent and Temperature on Reaction Outcomes

| Reaction Type | Solvent | Temperature | Observation | Reference |

|---|---|---|---|---|

| Heck Coupling (Unprotected Nucleosides) | Water/Acetonitrile | 80 °C | Successful synthesis of 8-styryl-dG. | nih.gov |

| Oxidative Coupling (Neolignans) | Acetonitrile | Reflux (85 °C) | Best balance of conversion and selectivity. | scielo.br |

| Oxidative Coupling (Neolignans) | Acetonitrile | 0 °C | Decreased conversion and selectivity. | scielo.br |

| Nitroalkene Synthesis | Toluene | Reflux | High selectivity for (E)-isomer. | organic-chemistry.org |

| Nitroalkene Synthesis | Dichloromethane | Room Temp | High selectivity for (Z)-isomer. | organic-chemistry.org |

| Suzuki-Miyaura Coupling (Amides) | Dioxane | Room Temp | High yields with [Pd(NHC)(cin)Cl] catalyst. | organic-chemistry.org |

Catalyst Selection and Ligand Design

The synthesis of styryl-nicotinamides often relies on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. numberanalytics.comlibretexts.org The choice of catalyst and its associated ligands is paramount for achieving high activity, selectivity, and stability. numberanalytics.comnumberanalytics.com

Catalyst: Palladium complexes, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles, are commonly used. nih.govnumberanalytics.comorganic-chemistry.org For Heck reactions, catalyst systems can be effective even without specialized ligands under certain conditions, for example using Pd(OAc)₂ or Na₂PdCl₄ in water. nih.gov However, for more challenging substrates, such as aryl chlorides, or to achieve higher efficiency, sophisticated catalytic systems are required. diva-portal.org

Ligand Design: Ligands play a crucial role by modulating the electronic and steric properties of the palladium center. numberanalytics.com

Phosphine Ligands: Water-soluble phosphine ligands like TPPTS (tris(3-sulfophenyl)phosphine) are used for aqueous-phase catalysis, enabling reactions on unprotected, hydrophilic substrates. nih.gov Electron-rich, bulky phosphine ligands are particularly effective for activating less reactive aryl chlorides in Heck reactions. diva-portal.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with the metal center, leading to highly active and robust catalysts. numberanalytics.com Well-defined [Pd(NHC)(cin)Cl] precatalysts have enabled the Suzuki-Miyaura coupling of amides at room temperature with high efficiency. organic-chemistry.org

The selection of the ligand is often determined by the specific substrates being coupled. For instance, in Buchwald-Hartwig amination, the optimal ligand depends on the class of the amine nucleophile. wuxiapptec.com Similarly, for Suzuki reactions, a range of dialkylbiaryl phosphine ligands (Buchwald ligands) have been developed to facilitate efficient C-C bond formation. libretexts.org

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of nicotinamide derivatives aims to reduce environmental impact by minimizing waste, using safer substances, and improving energy efficiency. snu.ac.krmdpi.com

Atom Economy and Reaction Efficiency: A key goal is to maximize the incorporation of starting materials into the final product, thus reducing waste. snu.ac.kr Catalytic reactions are inherently more atom-economical than stoichiometric processes. snu.ac.kr For example, developing catalytic Wittig reactions or improving the yield of coupling reactions directly contributes to this principle. organic-chemistry.orgsnu.ac.kr

Safer Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. unito.it

Water: Performing reactions in aqueous media is a prominent green strategy. Phosphine-free Heck reactions have been successfully carried out in water using a Pd(L-proline)₂ complex under microwave irradiation. organic-chemistry.org

Bio-based Solvents: The use of environmentally friendly solvents like tert-amyl alcohol has been demonstrated in the lipase-catalyzed synthesis of nicotinamide derivatives. rsc.org

Solvent-Free Conditions: Mechanochemical grinding and other solvent-free methods represent an ideal approach, completely eliminating solvent waste. mdpi.com

Catalyst Choice and Reusability: The use of non-precious metal catalysts (e.g., nickel, copper, iron) is an attractive green alternative to expensive and rare metals like palladium. mdpi.com For instance, a nickel-catalyzed Suzuki–Miyaura coupling has been developed for synthesizing biaryls from phenolic derivatives, using nicotinamide itself as a ligand in green solvents. mdpi.com Furthermore, developing processes that use reusable catalysts, such as enzymes (e.g., Novozym® 435) or supported metal catalysts, enhances the sustainability of the synthesis. rsc.org A lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor exemplifies a modern, green approach, offering high yields, short reaction times, and catalyst reusability. rsc.org

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the components of a mixture. wisc.eduijrti.org For this compound, different chromatographic techniques are utilized at various stages, from monitoring the progress of its synthesis to determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and precise quantification, making it ideal for purity assessment and the separation of closely related substances. specificpolymers.com The development of a robust HPLC method is a critical step in the quality control process. europa.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for purity determination in the pharmaceutical and chemical industries. nih.govijcce.ac.ir In this technique, the stationary phase is nonpolar (e.g., octadecylsilica, C18), and the mobile phase is a polar aqueous-organic mixture. nih.govird.fr For this compound, an RP-HPLC method allows for the separation of the main compound from non-polar and polar impurities, such as starting materials, byproducts, or degradation products. The method's parameters, including the column, mobile phase composition, and detector wavelength, are optimized to achieve baseline separation of all relevant peaks. nih.gov

A typical method for analyzing the purity of this compound would be validated for specificity, linearity, accuracy, and precision. europa.eu The UV absorbance of the styryl and pyridine moieties in the molecule allows for sensitive detection, typically around 260-280 nm. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol nih.gov |

| Gradient | 0-2 min: 20% B2-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |

| Flow Rate | 1.0 mL/min ijcce.ac.ir |

| Column Temperature | 30 °C nih.gov |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 0.1 mg/mL in Methanol/Water (50:50) |

Chirality plays a critical role in the biological activity of many molecules. americanpharmaceuticalreview.com While this compound itself is achiral, its precursors or derivatives could be chiral, or it could be used in stereoselective syntheses. If this compound were to be synthesized from a chiral starting material or modified to create a stereocenter, the separation of the resulting enantiomers would be crucial. csfarmacie.cz

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers. csfarmacie.czchromatographyonline.com These stationary phases create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. csfarmacie.czsigmaaldrich.com The development of a chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution. americanpharmaceuticalreview.com

Table 2: Hypothetical Chiral HPLC Method for a Derivatized Chiral Analog of this compound

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Injection Volume | 5 µL |

| Sample Preparation | 0.5 mg/mL in Mobile Phase |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scirp.org In the context of this compound analysis, GC is not typically used for the compound itself due to its low volatility. However, it is the primary method for identifying and quantifying residual volatile organic solvents that may be present from the synthesis and purification processes. scirp.orglabcompare.com Regulatory guidelines often set strict limits for residual solvents in chemical products.

The most common approach for this analysis is headspace GC, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. labcompare.com This technique prevents non-volatile matrix components from contaminating the GC column. labcompare.com A flame ionization detector (FID) is typically used due to its excellent sensitivity to most organic compounds. scirp.org

Table 3: Representative Headspace GC Method for Residual Solvent Analysis in this compound

| Parameter | Condition |

| Instrument | Headspace Sampler coupled to a Gas Chromatograph with FID |

| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film) scirp.org |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 min at 240°C scirp.org |

| Injector Temp. | 250 °C |

| Detector Temp. | 260 °C |

| Headspace Vial Temp. | 80 °C |

| Sample Preparation | 100 mg of sample dissolved in 1 mL of a high-boiling solvent (e.g., DMSO) scirp.org |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. wisc.eduijrti.org It allows for the quick qualitative assessment of the consumption of starting materials and the formation of the desired product. sigmaaldrich.com For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check the composition of fractions during purification by column chromatography. aga-analytical.com.pl

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then developed in a chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu Compounds are visualized under UV light (due to the UV-active nature of this compound) or by using a staining agent. epfl.ch

Table 4: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum or Glass Plate wisc.edu |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30 v/v) |

| Application | Reaction mixture spotted alongside starting material standards |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | UV lamp at 254 nm to observe quenching spots epfl.ch |

| Interpretation | Disappearance of starting material spot and appearance of product spot (with a different Rf value) indicates reaction progress. |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Techniques for Structural Elucidation

While chromatography is used to separate and purify this compound, spectroscopic techniques are essential for the unambiguous elucidation of its molecular structure. egyankosh.ac.inuoa.gr A combination of methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides complementary information to confirm the identity and connectivity of atoms within the molecule. numberanalytics.comjchps.com

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.com Mass spectrometry determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. nih.govuba.ar Infrared spectroscopy is used to identify the presence of specific functional groups, such as the amide C=O and N-H bonds. jchps.comscribd.com Integrating the data from these techniques allows for a complete and confident structural assignment of this compound. egyankosh.ac.in

Table 5: Expected Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z = 224.25 | Confirms the molecular weight of C₁₄H₁₂N₂O. nist.gov |

| ¹H NMR | δ ~8.5-9.0 ppm (protons on pyridine ring)δ ~7.2-7.8 ppm (protons on styryl phenyl ring and vinyl group)δ ~7.5-8.0 ppm (amide -NH₂ protons) | Provides the number and chemical environment of protons, confirming the pyridine, styryl, and amide groups. |

| ¹³C NMR | δ ~165-170 ppm (amide carbonyl carbon)δ ~120-155 ppm (aromatic and vinyl carbons) | Confirms the presence of the carbonyl carbon and the carbon skeleton of the aromatic and vinyl systems. |

| Infrared (IR) | ~3350, 3180 cm⁻¹ (N-H stretching)~1680 cm⁻¹ (C=O stretching, amide I)~1600 cm⁻¹ (C=C stretching, aromatic/vinyl)~970 cm⁻¹ (C-H out-of-plane bend, trans-alkene) | Confirms the presence of the primary amide, carbonyl group, aromatic rings, and a trans-substituted double bond. jchps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule, as well as their neighboring atomic environments. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the styryl and nicotinamide moieties.

For instance, in a related compound, (E)-3-styrylpyridine, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct peaks for the vinyl protons of the styryl group, typically appearing as doublets in the downfield region (around 7.0-7.5 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene. The aromatic protons of the pyridine and phenyl rings resonate at even further downfield shifts (around 7.2-8.8 ppm), with their specific chemical shifts and splitting patterns providing information about their positions on the rings. rsc.org The integration of these peaks allows for the quantitative determination of the relative number of protons in different environments, which is crucial for confirming the compound's structure.

¹³C NMR for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the case of (E)-3-styrylpyridine, the ¹³C NMR spectrum in CDCl₃ at 100 MHz displays signals corresponding to the olefinic carbons of the styryl group (typically in the 120-140 ppm range) and the aromatic carbons of the pyridine and phenyl rings (in the 120-150 ppm range). rsc.org The chemical shifts of these carbons are influenced by their hybridization and the electron-withdrawing or -donating nature of adjacent functional groups.

A representative, though not identical, example of ¹³C NMR data for a nicotinamide-related structure can be found in the Human Metabolome Database for Niacinamide, which shows characteristic peaks for the pyridine ring carbons and the carboxamide carbon. hmdb.ca

Table 1: Representative ¹³C NMR Chemical Shift Data for Nicotinamide-Related Structures

| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O for Nicotinamide Ribotide hmdb.ca | Experimental Chemical Shift (ppm) in H₂O for Niacinamide hmdb.ca |

| Pyridine C2 | - | 139.152 bmrb.io |

| Pyridine C3 | - | 126.922 bmrb.io |

| Pyridine C4 | - | 150.342 bmrb.io |

| Pyridine C5 | - | 131.938 bmrb.io |

| Pyridine C6 | - | 154.525 bmrb.io |

| Carbonyl C | - | 173.377 bmrb.io |

Note: This table provides data for related compounds to illustrate the typical chemical shift ranges for the nicotinamide moiety.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei within the this compound molecule, providing unambiguous structural assignments that are often difficult to obtain from 1D spectra alone. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons of the styryl group and between adjacent protons on the aromatic rings. researchgate.netnih.gov This information is crucial for tracing out the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and confirming their connectivity. researchgate.netiupac.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for connecting different fragments of the molecule, such as linking the styryl group to the nicotinamide ring. researchgate.netucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of this compound. researchgate.net For instance, NOESY can confirm the trans configuration of the styryl double bond by showing a strong correlation between the vinyl protons.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. researchgate.net This precision allows for the determination of the exact molecular formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.netthermofisher.com This is a critical step in confirming the identity of a newly synthesized compound and assessing its purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion of this compound and the analysis of the resulting fragment ions. wikipedia.org The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable information about its structure and connectivity. libretexts.orgmsu.edugbiosciences.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. longdom.org The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. longdom.org Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. longdom.org

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the amide group, and the styryl C=C double bond. The analysis of these bands provides confirmatory evidence for the successful synthesis of the target compound.

Key expected vibrational frequencies for this compound are summarized in the table below. The C=O stretching vibration of the amide is typically a strong, sharp band. The N-H stretching of the primary amide will appear as a pair of bands in the high-frequency region. Aromatic C-H stretching and C=C stretching vibrations from both the pyridine and phenyl rings will be present, as will the characteristic out-of-plane bending vibrations for substituted benzenes. The trans-alkene C-H out-of-plane bend is a particularly useful diagnostic peak for the styryl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3180 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C=C Stretch (Alkene) | 1650 - 1600 | Medium |

| trans-C-H Bend (Alkene) | 980 - 960 | Strong |

This table presents expected ranges for the functional groups in this compound based on standard IR correlation tables. Actual values would be determined from an experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the extended π-conjugated system, encompassing the phenyl ring, the vinyl group, and the pyridine ring, constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to show distinct absorption maxima (λmax). The position and intensity of these maxima are indicative of the extent of conjugation and the electronic environment of the chromophore. For styrylpyridine compounds, the absorption is typically in the UV region. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. A study on cyano-substituted styrylpyridines showed that the position of the nitrogen atom in the pyridine ring can cause slight changes in the maximum absorption wavelengths. nih.gov

The primary absorption band for this compound would likely be due to a π → π* transition within the conjugated system. The presence of the amide group might also introduce n → π* transitions, which are generally weaker and may appear as a shoulder on the main absorption band. libretexts.org

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~280 - 320 | Ethanol |

| n → π | ~310 - 340 | Ethanol |

This table presents hypothetical absorption maxima for this compound based on data for related styrylpyridine and nicotinamide compounds. libretexts.orgnih.gov The exact values would need to be determined experimentally.

Elemental Analysis (CHN) for Composition Verification

Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial information for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence for the correct composition and high purity of the compound.

For this compound, with the molecular formula C14H12N2O, the theoretical elemental composition can be calculated as follows:

Molecular Formula: C14H12N2O Molecular Weight: 224.26 g/mol

| Element | Theoretical % | Experimental % |

| Carbon (C) | 74.98 | To be determined |

| Hydrogen (H) | 5.39 | To be determined |

| Nitrogen (N) | 12.49 | To be determined |

The experimental percentages would be obtained from a CHN analyzer. The data presented here is theoretical.

Crystallography for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information includes bond lengths, bond angles, and intermolecular interactions, providing definitive proof of the molecular structure.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.es This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the atomic positions can be determined with high precision. uhu-ciqso.es

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ?, b = ?, c = ? (Å) |

| α = ?, β = ?, γ = ? (°) | |

| Volume (V) | ? (ų) |

| Z (Molecules per unit cell) | ? |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently unknown for this compound.

Powder X-ray Diffraction (PXRD) for Polymorph Screening

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk powder sample. pharmtech.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline material. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. pharmtech.com

PXRD is particularly valuable for polymorph screening, which is the process of identifying different crystalline forms of the same compound. Polymorphs can have different physical properties, such as solubility and stability. In the context of this compound, PXRD would be used to characterize the bulk material, confirm its crystallinity, and identify if different crystalline forms can be produced under various crystallization conditions. A comparison of the PXRD pattern of a bulk sample with a pattern calculated from single-crystal data can confirm phase purity. pharmtech.com For instance, the co-crystal of theophylline (B1681296) and nicotinamide was successfully characterized using a combination of PXRD and other solid-state techniques. rsc.org

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| ? | ? | ? |

| ? | ? | ? |

| ? | ? | ? |

| ? | ? | ? |

| ? | ? | ? |

This table illustrates the format of powder X-ray diffraction data. The specific peak positions and intensities for this compound would need to be determined experimentally.

Emergence of 4 Styryl Nicotinamide As a Research Focus

Hypothesized Chemical Space and Structural Novelty

The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules that could theoretically be created. scispace.com Research and drug discovery endeavors aim to navigate this space to identify novel structures with desired properties. nih.gov this compound represents a targeted exploration within this space, occupying a niche defined by the convergence of the styryl and nicotinamide structural families.

The structural novelty of this compound arises from the covalent linkage of two distinct and biologically relevant moieties.

The Nicotinamide Core : This heterocyclic amide is a well-known building block for the essential redox cofactor NAD+. wikipedia.org Its presence suggests potential interactions with a multitude of NAD+-dependent enzymes and signaling pathways. nih.gov

The Styryl Tail : This aromatic and unsaturated group provides a lipophilic and sterically defined extension. The styryl fragment is a key feature in various natural and synthetic compounds with demonstrated bioactivity, contributing to interactions with protein targets through hydrophobic and π-π stacking forces. nih.gov

The innovation lies in the creation of a hybrid molecule where the styryl group at the 4-position of the pyridine ring can modulate the electronic properties and spatial conformation of the nicotinamide head. This unique arrangement may lead to interactions with biological targets that are distinct from those of either parent scaffold alone, potentially unlocking new pharmacological profiles.

Potential Research Avenues for a Styryl-Nicotinamide Hybrid

The hybrid nature of this compound suggests several promising avenues for scientific investigation, based on the known activities of its constituent parts.

Antimicrobial Research : Derivatives of styryl-nicotinamide have shown potential as antimicrobial agents. For instance, (E)-N-(2,4-dimethoxystyryl)nicotinamide was investigated for its antibacterial activity against Flavobacterium columnare, a significant pathogen in aquaculture. usda.gov This suggests a research path for developing new antibiotics by modifying the substitution patterns on the styryl ring.

Anti-inflammatory and Antitumoral Studies : Styryl-containing compounds, such as styrylchromones, are recognized for their anti-inflammatory and anti-cancer properties. nih.govnih.gov Nicotinamide itself also exhibits anti-inflammatory effects. nih.gov The combination of these two pharmacophores in a single molecule provides a strong rationale for evaluating this compound and its analogs as potential dual-action agents that could target pathways involved in inflammation and carcinogenesis. nih.gov

Neuroprotection and Neurological Research : Nicotinamide is crucial for NAD+ biosynthesis, a pathway vital for neuronal health and resilience. nih.gov SARM1, an enzyme whose activation by nicotinamide mononucleotide (NMN) is a key step in axon degeneration, is a major therapeutic target. elifesciences.orgnih.gov Fluorescent probes incorporating a styryl-pyridine structure have been designed to visualize SARM1 activation, highlighting the utility of this chemical scaffold in neuroscience research. elifesciences.org This opens the door for investigating this compound derivatives as potential modulators of neurodegenerative processes.

Enzyme Inhibition : Modified styryl-pyridine structures have been successfully designed as enzyme inhibitors. A notable example is the development of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com This provides a template for exploring this compound derivatives as inhibitors for other clinically relevant enzymes.

The table below summarizes the established biological activities of related compound classes that inform the potential research directions for this compound.

| Compound Class | Key Structural Feature | Reported Biological Activities | Reference(s) |

| Styrylchromones | Styryl group + Chromone core | Antioxidant, Anti-inflammatory, Antitumoral, Neuroprotective | nih.gov, nih.gov, scienceopen.com |

| Nicotinamide Derivatives | Nicotinamide core | Neuroprotection, Anti-inflammatory, Cancer Research, NAD+ Metabolism | ontosight.ai, nih.gov |

| Styryl-Pyridinone Derivatives | Styryl group + Pyridinone core | Aldose Reductase Inhibition | mdpi.com |

| (E)-N-(styryl)nicotinamides | Styryl group + Nicotinamide core | Antibacterial | usda.gov |

Scope and Objectives of Research on this compound

The primary scope of research on this compound involves a systematic evaluation of its chemical and biological properties to determine its potential as a lead compound for therapeutic development or as a tool for chemical biology. The main objectives are to synthesize, characterize, and screen this molecule and its derivatives to establish clear structure-activity relationships (SAR).

Defining Key Scientific Questions

To guide the investigation into this compound, several key scientific questions must be addressed:

Structure-Activity Relationship (SAR) : How do modifications to the styryl ring (e.g., addition of hydroxyl, methoxy (B1213986), or halogen groups) or the nicotinamide amide group influence biological activity? As seen with styrylchromones, substituents on the styryl moiety can be critical for activity. nih.gov

Mechanism of Action : Does the compound act via established pathways associated with nicotinamide (e.g., influencing NAD+/NADH levels) or the styryl group, or does it possess a novel mechanism of action?

Target Identification : What specific enzymes, receptors, or cellular pathways does this compound interact with? For example, does it inhibit specific kinases, modulate NAD+-dependent enzymes like SARM1, or interfere with bacterial metabolic pathways? usda.govelifesciences.org

Utility as a Research Tool : Can derivatives of this compound be developed into fluorescent probes or molecular tools to study biological processes, similar to the styryl-pyridine conjugates used for imaging SARM1 activation? elifesciences.org

Outline of Investigative Domains

The comprehensive study of this compound can be organized into several key investigative domains:

Medicinal and Synthetic Chemistry : This domain focuses on the efficient synthesis of the core this compound structure and the creation of a library of analogs with diverse substitutions. A common synthetic route involves the reaction of 4-picoline with benzaldehyde (B42025) to form 4-styrylpyridine (B85998), followed by further functionalization. chempanda.com This allows for the systematic exploration of the chemical space around the lead compound.

Pharmacological and Biological Screening : This involves a tiered approach to testing. Initial in vitro assays would screen the compound library against a panel of targets relevant to the hypothesized research avenues, such as various cancer cell lines, bacterial strains, and inflammatory markers. usda.govnih.gov Data from these screens is crucial for building SAR models.

Biochemistry and Molecular Biology : For the most active compounds, this domain investigates the precise mechanism of action. Techniques would include enzyme kinetics to quantify inhibition, Western blotting to analyze protein expression, and metabolic studies to measure effects on cellular NAD+ levels. nih.govelifesciences.org

Structural Biology and Computational Modeling : X-ray crystallography or cryo-EM could be used to determine the structure of the compound bound to its biological target. Molecular docking and dynamics simulations can help predict binding modes and guide the rational design of more potent and selective derivatives. veterinaryworld.org

The table below presents inhibitory data for related styryl-pyridine compounds, illustrating the type of data generated within these investigative domains.

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| (E)-N-(2,4-dimethoxystyryl)nicotinamide | Flavobacterium columnare (bacterium) | 14.8 ± 0.6 mg/L | usda.gov |

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid | Aldose Reductase (human recombinant) | 0.05 ± 0.01 µM | mdpi.com |

| 6-methoxy-3-(4-hydroxy-styryl)chromone | IL-6 Production (HMGB1-stimulated) | 3.5 ± 0.9 µM | nih.gov |

Theoretical and Computational Investigations of 4 Styryl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of a molecule. These methods can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov It is used to model various molecular properties by calculating the electron density.

The optimization of molecular geometry is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 4-Styryl-nicotinamide, this involves analyzing its different possible conformations, primarily the trans and cis isomers arising from the central C=C double bond.

In-depth theoretical studies have been performed on the closely related parent compound, 4-styrylpyridine (B85998), using DFT methods with B3LYP and PBE functionals. nih.gov The results of these calculations are highly relevant to the styryl-pyridine core of this compound. The calculations predict that the trans isomer is planar in its minimum energy state. nih.gov In contrast, the cis isomer is found to be significantly twisted due to steric hindrance between hydrogen atoms on the two aromatic rings. nih.gov This non-planarity is a key structural feature of the cis conformation. nih.gov

The isomerization from trans to cis induces notable changes in the molecule's geometry, including an increase in the C-C=C bond angles and a slight lengthening of the single bonds connecting the ethylenic carbons to the aromatic rings. nih.gov This indicates a loss of partial double-bond character in those bonds upon twisting. nih.gov The calculated geometric parameters from DFT studies on trans-4-styrylpyridine show very good agreement with experimental X-ray diffraction data, with minor deviations attributed to crystal packing effects not present in the gas-phase calculations. nih.gov

| Parameter | trans-isomer | cis-isomer |

|---|---|---|

| CPh–C1 Bond Length (Å) | 1.468 | 1.478 |

| C1=C2 Bond Length (Å) | 1.351 | 1.350 |

| C2–CPy Bond Length (Å) | 1.468 | 1.477 |

| CPh–C1=C2 Angle (°) | 127.3 | 131.0 |

| C1=C2–CPy Angle (°) | 126.4 | 130.6 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. It is expected that the π-conjugated system extending across the styryl and pyridine (B92270) moieties would be heavily involved in both the HOMO and LUMO. The presence of the electron-withdrawing nicotinamide (B372718) group would influence the energy levels of these orbitals. Global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. kfupm.edu.sa It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. walisongo.ac.id This information is invaluable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. kfupm.edu.sanih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the amide group. Regions of positive electrostatic potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amide group and the aromatic rings. The combination of visual ESP maps and quantitative methods like Natural Bond Orbital (NBO) analysis can provide a detailed understanding of charge distribution and reactivity. walisongo.ac.id

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theories. nih.gov

Studies on the related 4-styrylpyridine molecule have shown that results from post-HF methods like MP2 and CC can converge with DFT results, provided that a sufficiently high level of electronic correlation is included and flexible basis sets are used. nih.gov These high-accuracy methods are crucial for validating the results obtained from DFT and for investigating systems where DFT may be less reliable. For instance, ab initio calculations have confirmed that the trans isomer of 4-styrylpyridine is planar, while the cis isomer is markedly twisted, reinforcing the findings from DFT studies. nih.gov These methods provide a robust theoretical foundation for predicting the geometries and relative stabilities of different molecular conformations. rsc.org

Density Functional Theory (DFT) for Electronic Structure

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. rsc.org

Car-Parrinello Molecular Dynamics (CPMD) simulations have been performed on 4-styrylpyridine to investigate its behavior at finite temperatures. nih.gov These simulations revealed the highly flexible nature of the molecule. A key finding was that while the trans isomer is planar in its optimized, zero-temperature state, it predominantly exists in a non-planar form at finite temperatures due to thermal fluctuations. nih.gov Furthermore, the simulations showed that dynamic events, such as the rotation of the pyridinyl ring in the cis isomer, can occur on a picosecond timescale. nih.gov

For this compound, MD simulations could be used to explore its conformational flexibility, interactions with solvent molecules, and the dynamic processes that govern its behavior in a realistic environment. Such simulations are essential for bridging the gap between the static picture provided by geometry optimizations and the dynamic reality of molecular systems. plos.org

Conformational Sampling and Dynamics in Solution

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations, especially in a solution. Understanding these conformational preferences is crucial as they can dictate the molecule's ability to interact with biological targets. Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of molecules like this compound.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. These simulations reveal how the molecule flexes, bends, and rotates in a solvent environment. For this compound, key areas of flexibility include the rotatable bonds in the styryl linker and the orientation of the carboxamide group on the pyridine ring. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. Studies on similar styryl derivatives show that the planarity of the styryl group can be significantly influenced by interactions with solvent molecules, leading to a range of conformations from fully planar to twisted. researchgate.netmdpi.com The conformational dynamics are influenced by both the intrinsic properties of the molecule and its interactions with the surrounding solvent.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Potential Impact on Conformation |

| C(pyridine)-C(vinyl) | Connects the pyridine ring to the styryl linker. | Influences the relative orientation of the two aromatic systems. |

| C(vinyl)-C(phenyl) | Connects the vinyl group to the phenyl ring. | Affects the overall planarity and length of the molecule. |

| C(pyridine)-C(amide) | Connects the carboxamide group to the pyridine ring. | Determines the accessibility of the amide group for hydrogen bonding. |

Intermolecular Interactions and Solvation Effects

The way a molecule interacts with the solvent surrounding it (solvation) profoundly affects its properties and behavior. For this compound, these interactions are complex due to the molecule's dual nature: the nicotinamide portion is polar and capable of forming hydrogen bonds, while the styrylphenyl group is largely nonpolar and hydrophobic.

Computational methods, such as those using a polarizable continuum model (PCM) or explicit solvent MD simulations, can quantify these interactions. Studies on nicotinamide itself have shown that it engages in significant solute-solvent and solute-solute interactions. nih.gov In aqueous solutions, the amide group and the pyridine nitrogen of the this compound moiety are expected to act as hydrogen bond acceptors and donors, interacting strongly with water molecules. Conversely, in nonpolar solvents, van der Waals interactions involving the styryl group would be more dominant. The solubility and stability of the compound are a direct result of the balance between the energy gained from these solute-solvent interactions and the energy required to overcome solute-solute interactions in the solid state. nih.govnih.gov The specific solvent can also influence conformational preferences; polar solvents may stabilize more extended conformations by solvating the polar ends of the molecule, while nonpolar solvents might favor more compact structures. mendeley.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. unipd.itnih.gov This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized molecules.

Descriptor Calculation for this compound and Analogues

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. ucsb.eduscribd.com These are calculated values that quantify various physicochemical properties of the molecule. Descriptors can be categorized based on their dimensionality.

1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like topological indices (which describe molecular branching), counts of hydrogen bond donors/acceptors, and polar surface area (PSA).

3D Descriptors: These require a 3D molecular conformation and describe the spatial arrangement of atoms. Examples include molecular volume, surface area, and descriptors related to molecular shape. nih.gov

Quantum Chemical Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges can also be calculated and used as descriptors to capture electronic properties. ucsb.edunih.gov

For a QSAR study on this compound and its analogues, a range of descriptors would be calculated to capture variations in size, shape, polarity, and electronic character across the series of compounds. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Kier Shape Index (kappa1) | Molecular shape and complexity. |

| Connectivity (2D) | Wiener Index | Branching of the carbon skeleton. |

| Thermodynamic (2D) | LogP (Octanol-Water Partition) | Lipophilicity/hydrophobicity of the molecule. |

| Geometrical (3D) | Molecular Surface Area | Overall size and shape in 3D space. |

| Electronic (Quantum) | HOMO Energy | Electron-donating ability. |

| Electronic (Quantum) | Dipole Moment | Polarity and charge distribution. |

Statistical Modeling for Structure-Property Correlations

Once descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build the QSAR model. nih.gov The goal is to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method generates a simple linear equation, making it easy to interpret the contribution of each descriptor to the activity. annamalaiuniversity.ac.inresearchgate.net

Partial Least Squares (PLS): PLS is effective when there are many descriptors, and some may be correlated with each other. It reduces the descriptor data to a smaller number of uncorrelated components to build the model. nih.gov

A critical part of QSAR modeling is validation, which ensures the model is robust and has predictive power. derpharmachemica.com This is typically done by splitting the data into a "training set" (to build the model) and a "test set" (to evaluate its predictive ability on compounds not used in model creation). Key statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation R² (R²_pred) are used to assess the model's quality. mdpi.comnih.gov

Table 3: Illustrative QSAR Model and Validation Parameters

| Parameter | Value | Description |

| Model Equation | pIC50 = 0.75LogP - 0.12PSA + 2.5 | A hypothetical equation relating activity (pIC50) to LogP and Polar Surface Area (PSA). |

| R² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |

| Q² (Cross-Validation) | 0.72 | Indicates good internal predictive ability. A Q² > 0.5 is generally considered good. mdpi.com |

| R²_pred (Test Set) | 0.78 | Indicates good predictive ability for external compounds. |

Molecular Docking and Binding Site Predictions